molecular formula C22H20F4N4O2 B2720910 4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775378-78-3

4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2720910
M. Wt: 448.422
InChI Key: HSXXYQJPWGCPFX-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It is composed of several functional groups, including a fluorobenzyl group, a trifluoromethylbenzoyl group, a piperidinyl group, and a 1,2,4-triazolone group .


Synthesis Analysis

The synthesis of this compound could involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced using a compound like 4-(Trifluoromethyl)benzylamine . The 1,2,4-triazolone group could be formed through a reaction involving a triazole and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound, with its various functional groups, could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could participate in electrophilic aromatic substitution reactions, while the triazolone group could undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The piperidine ring could contribute to its basicity .

Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A study involving the synthesis of novel compounds derived from related triazole derivatives demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This indicates a potential application of these compounds in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Structural Determination and Anticancer Properties

Another research focused on the synthesis of analogs related to the central structure mentioned, characterized by NMR, ESI–MS, IR spectra, and X-ray crystallography. The study aimed at obtaining potentially more efficacious compounds for anticancer applications, showcasing the importance of structural determination in the development of therapeutic agents (Lagisetty, Powell, & Awasthi, 2009).

Novel Synthetic Pathways

Research into the synthesis of 4-fluoropyridines from related compounds highlighted novel synthetic pathways that may offer new avenues for the development of compounds with potential applications in various fields of chemistry and medicine (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Synthesis of Isotopomers for Scientific Research

A study provided an improved method for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which could be useful in scientific research involving the tracking and analysis of chemical reactions and processes (Proszenyák, Ágai, Tárkányi, Vida, & Faigl, 2005).

Design and Synthesis of GyrB Inhibitors

In the quest for new antituberculosis agents, a series of compounds incorporating elements of the requested structure were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited promising activity and non-cytotoxicity at relevant concentrations, highlighting the potential of such structures in the development of novel antituberculosis drugs (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Its specific hazards would depend on its reactivity and biological activity .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and its potential applications. For instance, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2/c23-18-7-1-14(2-8-18)13-30-19(27-28-21(30)32)15-9-11-29(12-10-15)20(31)16-3-5-17(6-4-16)22(24,25)26/h1-8,15H,9-13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXXYQJPWGCPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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